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Putative antimicrobial protein -

Putative antimicrobial protein

Catalog Number: EVT-244683
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Product Introduction

Overview

Putative antimicrobial proteins are a class of bioactive compounds that exhibit the potential to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. These proteins are typically derived from natural sources, particularly plants and microorganisms, and play crucial roles in the innate immune responses of these organisms. The study of these proteins has gained significant attention due to the increasing prevalence of antibiotic-resistant pathogens and the need for novel therapeutic agents.

Source

Putative antimicrobial proteins can be sourced from a variety of organisms, including:

  • Plants: Many plants produce antimicrobial peptides as a defense mechanism against pathogens.
  • Microorganisms: Bacteria and fungi are prolific producers of antimicrobial compounds, including bacteriocins and non-ribosomally synthesized peptides.
  • Animals: Certain animal species also produce antimicrobial peptides as part of their immune response.
Classification

Antimicrobial proteins can be classified based on their origin and structure:

  • Bacteriocins: Ribosomally synthesized peptides produced by bacteria that inhibit the growth of similar or closely related bacterial strains.
  • Non-ribosomally synthesized peptides: These include a diverse range of structures produced by various biosynthetic pathways.
  • Ribosomally produced and post-translationally modified peptides: These peptides undergo modifications after synthesis, resulting in diverse functional properties.
Synthesis Analysis

Methods

The synthesis of putative antimicrobial proteins can be achieved through various methods:

  • Biotechnological Approaches: Genetic engineering techniques can be employed to enhance the production of antimicrobial proteins in host organisms.
  • Natural Extraction: Antimicrobial proteins can be extracted from natural sources using solvent extraction or chromatographic techniques.
  • In Silico Design: Computational tools are increasingly used to predict the structure and function of new antimicrobial peptides based on existing sequences.

Technical Details

For instance, the use of high-throughput screening methods allows researchers to identify potential antimicrobial candidates from large libraries of natural extracts. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often utilized to characterize these compounds.

Molecular Structure Analysis

Structure

The molecular structure of putative antimicrobial proteins varies widely but often includes:

  • Cationic Nature: Many antimicrobial peptides possess a net positive charge, which facilitates interaction with negatively charged microbial membranes.
  • Alpha-helical or Beta-sheet Structures: These secondary structures are common in antimicrobial peptides, contributing to their stability and activity.

Data

Structural data can be obtained through techniques such as X-ray crystallography or cryo-electron microscopy, providing insights into the three-dimensional conformation of these proteins.

Chemical Reactions Analysis

Reactions

Putative antimicrobial proteins typically exert their effects through specific chemical reactions with microbial targets:

  • Membrane Disruption: Many antimicrobial peptides disrupt microbial membranes, leading to cell lysis.
  • Inhibition of Protein Synthesis: Some compounds inhibit ribosomal function, preventing bacterial growth.

Technical Details

For example, certain peptides may bind to ribosomal RNA or specific ribosomal proteins, effectively blocking translation processes essential for bacterial survival.

Mechanism of Action

Process

The mechanism of action for putative antimicrobial proteins generally involves:

  1. Binding to Target Cells: The cationic nature allows these proteins to bind to negatively charged microbial membranes.
  2. Membrane Permeabilization: This binding leads to pore formation or membrane disruption.
  3. Intracellular Targeting: Some peptides penetrate the cell membrane to interact with intracellular targets such as DNA or ribosomes.

Data

Studies have shown that specific sequences within these proteins correlate with their potency against various pathogens, providing a basis for their design in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Many antimicrobial peptides are soluble in aqueous environments, which is critical for their biological function.
  • Stability: The stability of these proteins under physiological conditions affects their efficacy as therapeutic agents.

Chemical Properties

Chemical properties such as hydrophobicity and charge play significant roles in determining the interaction between antimicrobial proteins and microbial membranes. For instance, a higher hydrophobicity often correlates with increased membrane-disrupting activity.

Relevant data from studies indicate that modifications in amino acid composition can significantly alter the antimicrobial activity and selectivity of these peptides.

Applications

Putative antimicrobial proteins have a wide range of scientific applications:

  • Pharmaceutical Development: They serve as promising candidates for new antibiotic therapies aimed at combating resistant strains.
  • Agricultural Use: Antimicrobial proteins can be used as biopesticides or in crop protection strategies.
  • Food Preservation: These compounds are explored for their potential in food safety applications by inhibiting spoilage organisms.

Research continues to expand on the potential uses of putative antimicrobial proteins, driven by the urgent need for innovative solutions to microbial resistance challenges.

Introduction to Putative Antimicrobial Proteins

Definition and Conceptual Framework in Antimicrobial Research

Putative antimicrobial proteins (PAMPs) are hypothesized defense molecules embedded within proteomes that exhibit structural or sequence features predictive of antimicrobial activity. Unlike confirmed antimicrobial peptides (AMPs), which have experimentally verified antimicrobial properties, putative antimicrobial proteins are identified in silico through computational analysis of protein sequences and structural motifs. These molecules are characterized by cationic charge (typically +2 to +9), amphipathic structures, and hydrophobic residues that facilitate interactions with microbial membranes [1] [4]. The conceptual framework revolves around the "cryptome" concept – the idea that proteomes contain encrypted functional peptides releasable through proteolytic processing. For instance, proteasomes constitutively generate proteasome-derived defense peptides (PDDPs) during protein degradation, with in silico digestion of the human proteome predicting >400,000 peptides with antimicrobial potential [9].

Table 1: Proteomic Sources of Putative Antimicrobial Proteins

SourceDetection MethodNumber IdentifiedKey CharacteristicsReference
Human proteomeIn silico proteasomal cleavage>400,000 PDDPsCationic termini, membranolytic potential [9]
Bacterial proteomesAMPA algorithm screening>300,000 across 3,000 strainsα-helical amphipathic structures [1]
SecretomesPeptidomics analysis15-27% overlap with PDDPsExtracellular presence, <10 kDa [9]
Insect hemolymphFunctional screeningUp to 50 per speciesImmune-inducible, broad-spectrum [7] [10]

The "Bacterial Wars" computational method exemplifies this framework, predicting antimicrobial potential by analyzing sequence similarities of putative AMPs across bacterial taxa. This approach quantifies interbacterial antagonism through a "Die score" – a network-based parameter that predicts bacterial predominance in microbiomes based on shared AMP homology. Taxa with low similarity to neighbors exhibit competitive advantages, demonstrating how putative AMP distribution influences microbial ecology [1].

Historical Evolution of Putative Protein Discovery in Host-Pathogen Interactions

The discovery timeline of antimicrobial proteins reveals a paradigm shift from serendipitous isolation to systematic genome mining:

  • 1922-1939: Foundational DiscoveriesAlexander Fleming's identification of lysozyme in human nasal secretions marked the first documented host-derived antimicrobial protein [8]. René Dubos' subsequent isolation of gramicidin from Bacillus brevis (1939) revealed that bacteria themselves produced antimicrobial compounds, though these were initially classified as antibiotics rather than host defense molecules [8] [2].

  • 1980s-1990s: Molecular CharacterizationThe purification of defensins from rabbit neutrophils (1984) and human leukocytes (1985) established that specialized peptide families served as dedicated host defense effectors [8]. Concurrently, Boman's identification of cecropins in moth hemolymph demonstrated evolutionary conservation, while genomic analyses revealed defensin homologs across vertebrates [6] [8].

  • 2000s-Present: Genome Mining EraThree technological advances enabled systematic putative protein discovery: (1) Antimicrobial propensity algorithms like AMPA (2009) enabling proteome-wide prediction of encrypted AMPs; (2) Tools such as BAGEL3 and antiSMASH for bacteriocin cluster identification; and (3) Peptidomics techniques like mass spectrometry analysis of proteasome-cleaved peptides (MAPP) [1] [7] [9]. These approaches revealed that histones, hemoglobin subunits, and metabolic enzymes harbor cryptic antimicrobial domains, expanding the PAMP concept beyond dedicated immune effectors [4] [9].

Table 2: Historical Milestones in Putative Antimicrobial Protein Research

YearMilestoneSignificanceKey Researchers/Technology
1922Lysozyme discoveryFirst host-derived antimicrobial protein identifiedFleming [8]
1939Gramicidin isolationRevealed bacterial origins of antimicrobial proteinsDubos [8]
1981Cecropin characterizationDemonstrated insect antimicrobial defense systemsBoman [8]
1985Human neutrophil defensinsDefined major AMP family in humansGanz et al. [8]
2009AMPA algorithm developmentEnabled proteome-wide prediction of cryptic AMPsTorrent et al. [1]
2016Bacillales bacteriocin miningIdentified 583 gene clusters across 328 strainsBAGEL3/antiSMASH [7]
2025Proteasome-derived defense peptides (PDDPs)Revealed constitutive antimicrobial peptide generationProteasomal cleavage studies [9]

Role in Innate Immunity and Evolutionary Conservation Across Kingdoms

Putative antimicrobial proteins serve as frontline defenses in innate immune systems across biological kingdoms through conserved mechanisms:

  • Bacteria and ArchaeaRibosomally synthesized bacteriocins (e.g., lanthipeptides, microcins) enable intra-species competition. The "Bacterial Wars" network analysis demonstrates that compatible bacteria share AMP homology, conferring mutual resistance, while competitors maintain dissimilar proteome-hidden AMPs. This dynamic shapes microbiome composition through Die score-driven selection pressures [1] [5]. Bacillales species exemplify this with 583 predicted bacteriocin clusters across 57 species, including lanthipeptides like subtilin that undergo post-translational modifications for activity [7].

  • Fungi and PlantsFungal defensins (e.g., plectasin) and plant thionins maintain structural homology to mammalian defensins despite sequence divergence. The γ-purothionins from wheat endosperm utilize conserved cysteine-stabilized αβ motifs for membrane disruption, illustrating convergent evolution of defensin-like folds [8] [10]. These molecules are often constitutively expressed in epithelial barriers or induced upon pathogen recognition.

  • Invertebrates and VertebratesToll pathway activation in Drosophila upregulates diptericins and cecropins, while proteasome-derived defense peptides (PDDPs) provide cell-autonomous immunity in mammals. The proteasome processes >1.2% of human proteome fragments into cationic, membranolytic PDDPs during routine protein turnover. Infection triggers PSME3-mediated proteasomal remodeling that enhances tryptic cleavage, increasing antimicrobial peptide yield by 28.5% in conserved regions [9] [6]. This mechanism bridges constitutive and inducible defense strategies across species.

Table 3: Evolutionary Conservation of Defense Mechanisms

KingdomKey Defense ComponentsActivation MechanismFunctional Conservation
BacteriaBacteriocins (Class I-IV)Quorum sensing, stress responseIntraspecies competition via membrane disruption
FungiPeptaibols, defensin-like peptidesConstitutive expressionAntifungal/bacterial activity
PlantsThionins, snakins, defensinsPathogen-induced expressionCysteine-stabilized membranolytic motifs
InsectsCecropins, attacins, defensinsToll/IMD pathway activationBroad-spectrum Gram-negative targeting
MammalsProteasome-derived peptides, cathelicidinsProteasomal processing, TLR inductionAmphipathic membrane disruption, immunomodulation

Evolutionary analyses reveal that 28.5% of putative human AMP sequences show higher conservation than flanking protein regions, suggesting stabilizing selection pressure. Cross-kingdom pattern recognition receptor conservation is evident in Toll-like receptors: Drosophila Toll-1 and human TLR4 both utilize TIR domain adaptors (MyD88) despite ligand recognition differences [6] [9]. This underscores putative antimicrobial proteins as ancient elements of immune systems co-evolving with pathogens.

Properties

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Putative antimicrobial protein

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